![molecular formula C2F6O4S2Zn B1355467 Zinc TrifluoroMethanesulfinate CAS No. 39971-65-8](/img/structure/B1355467.png)
Zinc TrifluoroMethanesulfinate
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Overview
Description
Zinc TrifluoroMethanesulfinate, also known as Zn(CF3SO3)2, is an inorganic compound made up of zinc, trifluoromethanesulfinate, and oxygen. It is a colorless solid that is soluble in water and has a melting point of 140°C. This compound is a versatile compound that has many applications in scientific research and laboratory experiments.
Scientific Research Applications
Aerosol Assisted Chemical Vapour Deposition
Zinc triflate, a form of Zinc TrifluoroMethanesulfinate, is utilized in aerosol-assisted chemical vapour deposition to create thin films, particularly aluminum-doped zinc oxide (AZO) films. These films exhibit high transparency and low electrical resistivity, making them suitable for applications in transparent conducting oxides (Manzi, Knapp, Parkin, & Carmalt, 2016).
Catalytic Applications
This compound is involved in copper- and iron-catalyzed decarboxylative trifluoromethylation and difluoromethylation of α,β-unsaturated carboxylic acids. This showcases its utility in facilitating radical processes in organic synthesis (Li, Cui, & Liu, 2013).
Electrodeposition from Ionic Liquids
This compound is studied for its role in the electrodeposition of zinc films from ionic liquids. Different morphologies of zinc deposits were observed based on the ionic liquid used, revealing its potential in fine-tuning electrochemical processes (Liu, Abedin, & Endres, 2013).
Anion Sensing
In anion sensing applications, zinc triflate promotes efficient condensations, leading to the creation of squaramides. This demonstrates its potential in developing colorimetric anion sensors, which are important in various analytical applications (Rostami, Colin, Li, Chudziński, Lough, & Taylor, 2010).
Mechanism of Action
Target of Action
Zinc TrifluoroMethanesulfinate (TFMS) is a part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . It is primarily used as a catalyst in C-C bond formation and C-H activation .
Mode of Action
As a catalyst, this compound facilitates the reaction without being consumed in the process. It speeds up the reaction by lowering the activation energy, enabling the reaction to proceed more efficiently . It acts as a Lewis acid in nucleophilic addition .
Biochemical Pathways
It is known to be involved in the diversification of heterocycles , which are key components of many biological molecules and pharmaceuticals.
Result of Action
The result of this compound’s action is the facilitation of C-C bond formation and C-H activation . This can lead to the creation of new compounds, particularly heterocycles, which have a wide range of applications in pharmaceuticals and other industries .
Action Environment
It is known that the compound is a solid and should be stored at 2-8°c .
properties
IUPAC Name |
zinc;trifluoromethanesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOWFITUWBPCF-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O4S2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39971-65-8 |
Source
|
Record name | Bis(((trifluoromethyl)sulfinyl)oxy)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions Zinc Trifluoromethanesulfinate as a promising reagent for late-stage functionalization of Papaverine Hydrochloride. What makes this reagent particularly suitable for modifying this specific natural product scaffold?
A1: While the research paper doesn't explicitly compare this compound's reactivity with other natural products, it highlights that Papaverine Hydrochloride demonstrated the most favorable reactivity among eight different natural products tested []. This suggests that the specific chemical structure and functional groups present in Papaverine Hydrochloride likely contribute to a more efficient reaction with this compound. Further research would be needed to elucidate the exact reasons for this observed selectivity and to explore the reagent's reactivity profile with a wider range of natural product scaffolds.
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